Mtb-cyt-bd oxidase-IN-6 vs. Aurachin D and IN-4: Superior Antimycobacterial Activity with Comparable Target Engagement
Mtb-cyt-bd oxidase-IN-6 (compound 1d) demonstrates the most potent antimycobacterial activity among all active aurachin D analogues evaluated in the same study [1]. Its MIC of 4 μM against Mtb is 2-fold lower than that of the parent compound Aurachin D (1a, MIC=8 μM) and the 6-fluoro analogue IN-4 (1g, MIC=8 μM), despite comparable or slightly weaker enzyme inhibition [2]. This suggests a superior whole-cell efficacy profile that may translate to more robust phenotypic outcomes in bacterial growth assays.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Mtb |
|---|---|
| Target Compound Data | 4 μM |
| Comparator Or Baseline | Aurachin D (1a): 8 μM; Mtb-cyt-bd oxidase-IN-4 (1g): 8 μM |
| Quantified Difference | 2-fold lower MIC vs. Aurachin D and IN-4 |
| Conditions | Mtb H37Rv; broth microdilution; triplicate experiments (n=3) |
Why This Matters
A lower MIC indicates greater potency in suppressing Mtb growth, enabling use of lower compound concentrations to achieve the same biological effect, reducing potential off-target effects and conserving compound supply.
- [1] Lawer A, et al. Synthesis and Biological Evaluation of Aurachin D Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase. ACS Med Chem Lett. 2022 Sep 26;13(10):1663-1669. View Source
- [2] Lawer A, et al. Synthesis and Biological Evaluation of Aurachin D Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase. ACS Med Chem Lett. 2022 Sep 26;13(10):1663-1669. Table 2. View Source
